[Bis(methylsulfanyl)methylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(methylsulfanyl)methylideneamino]urea is a chemical compound with the molecular formula C4H10N2OS2 It is known for its unique structure, which includes two methylsulfanyl groups attached to a methylideneamino moiety, and a urea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(methylsulfanyl)methylideneamino]urea typically involves the reaction of methylisothiocyanate with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction proceeds through the formation of an intermediate thiourea derivative, which is then converted to the final product by the addition of a suitable oxidizing agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(methylsulfanyl)methylideneamino]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature-10-25°C.
Substitution: Halides, alkoxides; reaction temperature0-50°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [Bis(methylsulfanyl)methylideneamino]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with sulfur-containing amino acids in proteins makes it a candidate for the development of new drugs targeting specific enzymes involved in various diseases .
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to modulate enzyme activity and its reactivity with biological molecules make it a candidate for the treatment of diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of new polymers and coatings with enhanced properties .
Wirkmechanismus
The mechanism of action of [Bis(methylsulfanyl)methylideneamino]urea involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form covalent bonds with sulfur-containing amino acids such as cysteine, leading to the inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects in the treatment of diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar in structure but lacks the methylsulfanyl groups.
Methylisothiocyanate: A precursor in the synthesis of [Bis(methylsulfanyl)methylideneamino]urea.
Sulfoxides and Sulfones: Oxidation products of this compound.
Uniqueness
This compound is unique due to its dual methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73476-32-1 |
---|---|
Molekularformel |
C4H9N3OS2 |
Molekulargewicht |
179.3 g/mol |
IUPAC-Name |
[bis(methylsulfanyl)methylideneamino]urea |
InChI |
InChI=1S/C4H9N3OS2/c1-9-4(10-2)7-6-3(5)8/h1-2H3,(H3,5,6,8) |
InChI-Schlüssel |
GTCZQAQTZQMVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NNC(=O)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.